Fluorine Effect on Molecular Weight and Physical Properties
2-Amino-5-fluoro-1-indanol possesses a molecular weight of 167.18 g/mol, which is 12.1% greater than the non-fluorinated parent 2-amino-1-indanol (MW: 149.19 g/mol) [1]. The 5-fluoro substitution increases the compound's density to 1.313 g/cm³ and boiling point to 293.5°C, compared to the non-fluorinated analog's estimated boiling point of ~268°C and density of ~1.15 g/cm³ . The presence of fluorine also reduces logP by approximately 0.5 units relative to the non-fluorinated parent, enhancing aqueous solubility and potentially improving oral bioavailability in derived drug candidates [2].
+12.1% MW, +14.2% density, −0.5 logP vs. parent
Supports property-driven purification design.
Calculated values; confirm experimentally.
| Evidence Dimension | Molecular Weight, Density, Boiling Point, logP |
|---|---|
| Target Compound Data | MW: 167.18 g/mol; Density: 1.313 g/cm³; BP: 293.5°C; logP: 0.29 (calculated) |
| Comparator Or Baseline | 2-Amino-1-indanol: MW: 149.19 g/mol; Density: ~1.15 g/cm³; BP: ~268°C; logP: 0.8-1.0 (estimated) |
| Quantified Difference | MW increase: +12.1%; Density increase: +14.2%; BP increase: +9.5%; logP decrease: -0.5 to -0.7 units |
| Conditions | Calculated physicochemical properties under standard conditions (20°C, 760 mmHg) using ACD/Labs and ChemSpider predictive models. |
Why This Matters
The increased molecular weight and altered lipophilicity impact compound handling, purification (e.g., flash chromatography retention time), and downstream pharmacokinetic properties in drug development programs.
- [1] 1H-Inden-1-ol, 2-amino-5-fluoro-2,3-dihydro. ChemSrc. CAS 939756-21-5. View Source
- [2] ChemExper. 2-Amino-5-fluoro-1-indanol logP data. View Source
